tert-Butyl 6-amino-1H-indole-1-carboxylate

説明

Synthesis Analysis

The synthesis of tert-butyl 6-amino-1H-indole-1-carboxylate derivatives involves efficient and straightforward methodologies. One approach involves a three-step substitution reaction, showcasing the versatility of indole derivatives in synthetic chemistry. For example, Yao et al. (2023) synthesized an indole compound similar to tert-butyl 6-amino-1H-indole-1-carboxylate using a simple and efficient method, highlighting the compound's structural determination through common spectroscopic methods and X-ray diffraction, compared with density functional theory (DFT) for molecular structure analysis (Yao et al., 2023).

科学的研究の応用

Catalytic Properties

tert-Butyl 6-amino-1H-indole-1-carboxylate exhibits catalytic properties in chemical reactions. For instance, it acts as a catalyst for the selective aerobic oxidation of allylic and benzylic alcohols, converting them into α,β-unsaturated carbonyl compounds without affecting non-allylic alcohols (Shen et al., 2012).

Synthesis of Complex Molecules

It plays a role in the synthesis of complex molecular structures such as ring-fused carbazoles, indicating its utility in creating pharmacologically relevant compounds (Pelly et al., 2005).

Condensation Reactions

This compound is involved in novel condensation reactions of carboxylic acids with various non-nucleophilic N-heterocycles and anilides. This demonstrates its versatility in synthesizing a wide range of nitrogen-containing compounds (Umehara et al., 2016).

X-ray and DFT Analyses

tert-Butyl 6-amino-1H-indole-1-carboxylate is also important in the field of crystallography and computational chemistry. Its derivatives have been characterized using X-ray and density functional theory (DFT) analyses, which help in understanding the molecular structure and interactions (Çolak et al., 2021).

Copper-Catalyzed Reactions

It is used in copper-catalyzed C-H oxidation/cross-coupling reactions. This illustrates its potential in facilitating complex chemical transformations, especially in the creation of α-aryl α-imino and α-aryl α-oxo carbonyl compounds (Wu et al., 2012).

Synthesis of Marine Alkaloid Analogues

This compound is instrumental in the synthesis of marine alkaloid analogues, highlighting its application in mimicking naturally occurring compounds for research and potential therapeutic use (Carbone et al., 2013).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

将来の方向性

While specific future directions for “tert-Butyl 6-amino-1H-indole-1-carboxylate” are not mentioned in the available resources, indole derivatives are a significant area of research due to their prevalence in natural products and drugs. They are being investigated for novel methods of synthesis and their potential applications in treating various disorders .

特性

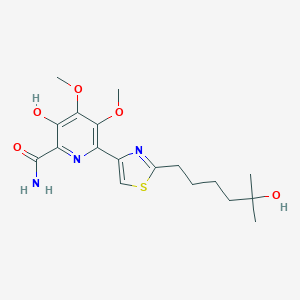

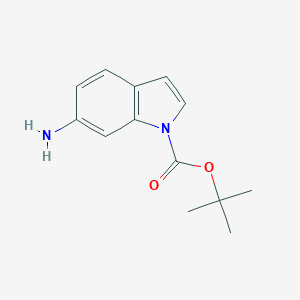

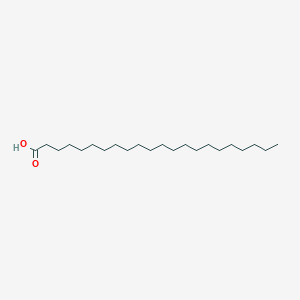

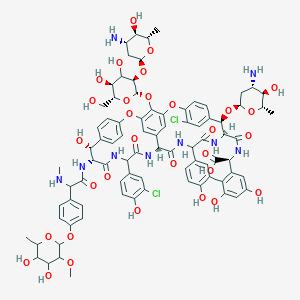

IUPAC Name |

tert-butyl 6-aminoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZMFSVVFOVRNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623733 | |

| Record name | tert-Butyl 6-amino-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 6-amino-1H-indole-1-carboxylate | |

CAS RN |

219508-62-0 | |

| Record name | tert-Butyl 6-amino-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,7R)-7-amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B43946.png)

![4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B43956.png)